An In-Depth Technical Guide to Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Significance of the 1,9-Diazaspiro[5.5]undecane Core
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The 1,9-diazaspiro[5.5]undecane ring system has emerged as one such scaffold, demonstrating significant therapeutic potential across a range of disease areas.[1] This spirocyclic diamine, characterized by two piperidine rings sharing a single carbon atom, offers a rigid yet three-dimensional structure that is advantageous for molecular recognition by biological targets.
This guide focuses on a key derivative, Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate. The introduction of the benzyl carbamate (Cbz) protecting group at the N-9 position renders this an essential building block for the synthesis of more complex and functionally diverse molecules. The Cbz group provides a stable yet readily cleavable handle, allowing for selective modification of the N-1 position of the diazaspirocycle. This strategic protection is crucial for constructing libraries of compounds for screening and lead optimization.
The broader family of 1,9-diazaspiro[5.5]undecane derivatives has shown promise in the development of treatments for obesity, pain, cardiovascular disorders, and various central nervous system conditions.[1] This versatility underscores the importance of understanding the fundamental chemical properties and synthetic accessibility of key intermediates like Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄N₂O₂ | [2] |
| Molecular Weight | 288.39 g/mol | [2] |
| CAS Number | 633299-26-0, 1674-96-0 (HCl salt) | [3][4] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. | Inferred |
Synthesis and Mechanism
The synthesis of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the protection of the N-9 nitrogen of the parent 1,9-diazaspiro[5.5]undecane. The choice of the Cbz protecting group is strategic due to its stability under a variety of reaction conditions and its facile removal via catalytic hydrogenation.
General Synthetic Approach
The construction of the 1,9-diazaspiro[5.5]undecane core itself can be achieved through various multi-step synthetic routes, often starting from commercially available piperidine derivatives. A common strategy involves the formation of the spirocyclic junction via intramolecular cyclization reactions.
Once the 1,9-diazaspiro[5.5]undecane is obtained, the selective protection of one of the secondary amine groups is the subsequent critical step. Due to the symmetry of the parent scaffold, direct monoprotection can be achieved under carefully controlled conditions.
Detailed Experimental Protocol: N-Carbobenzyloxy Protection
The following protocol outlines a general and reliable method for the synthesis of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate from the corresponding free diamine.
Materials:
-
1,9-Diazaspiro[5.5]undecane
-
Benzyl chloroformate (Cbz-Cl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,9-diazaspiro[5.5]undecane (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine or DIPEA (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (1.0 to 1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 5 °C. Vigorous stirring is essential during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexanes to afford the pure Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target compound.
Applications in Drug Development
The strategic placement of the Cbz protecting group on the 1,9-diazaspiro[5.5]undecane scaffold makes Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate a valuable intermediate in the synthesis of a wide array of biologically active molecules. The protected nitrogen at the 9-position allows for selective functionalization at the 1-position, followed by deprotection of the Cbz group to enable further modifications at the 9-position. This sequential derivatization is a powerful tool in medicinal chemistry for exploring the structure-activity relationships (SAR) of novel compounds.[1]
Role as a Versatile Building Block
The utility of this intermediate is exemplified in the synthesis of compounds targeting various receptors and enzymes. For instance, derivatives of the 1,9-diazaspiro[5.5]undecane core have been investigated as:
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: For the treatment of metabolic disorders such as obesity and diabetes.[1]
-
Neuropeptide Y (NPY) Receptor Antagonists: Also for the potential treatment of obesity.[1]
-
Tachykinin Antagonists: For the management of pain, inflammation, and depression.[5]
-
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: Another avenue for anti-obesity drug development.[1]
-
Aldosterone Synthase Inhibitors: For cardiovascular diseases.[1]
In a typical synthetic sequence, the free amine at the N-1 position of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate can be subjected to a variety of chemical transformations, including:
-
Alkylation
-
Acylation
-
Reductive amination
-
Buchwald-Hartwig amination
Following the modification at N-1, the Cbz group at N-9 can be cleanly removed via catalytic hydrogenolysis. The newly liberated secondary amine at N-9 can then be further functionalized, leading to the generation of diverse and complex molecular architectures.
Illustrative Signaling Pathway Involvement
The diagram below illustrates a generalized concept of how a drug candidate derived from the 1,9-diazaspiro[5.5]undecane scaffold might interact with a G-protein coupled receptor (GPCR), a common target class for these compounds.
Caption: Generalized GPCR antagonism by a diazaspiro-based drug candidate.
Conclusion
Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate stands as a testament to the power of strategic molecular design in modern drug discovery. Its rigid, three-dimensional core, combined with the versatility of the Cbz protecting group, provides medicinal chemists with a powerful platform for the synthesis of novel therapeutic agents. As research continues to uncover the full potential of the 1,9-diazaspiro[5.5]undecane scaffold, a thorough understanding of the chemical properties and synthetic utility of key intermediates like the one detailed in this guide will remain indispensable for the development of the next generation of innovative medicines.
References
-
Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827–845. [Link]
-
Bhattacharya, S., & Hossain, M. (2008). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Journal of the Bangladesh Chemical Society, 21(2), 159-165. [Link]
-
CP Lab Safety. (n.d.). benzyl 2, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 250 mg. Retrieved from [Link]
